6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid
Overview
Description
6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and potential therapeutic applications. This compound features a chroman ring system with a chlorine atom at the 6th position, a hydroxyl group at the 7th position, and a carboxylic acid group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one, the compound can be synthesized by treating it with sodium hydroxide in water at low temperatures (0-20°C) for an extended period (15 hours) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto derivatives or quinones.
Reduction: Formation of 4-hydroxy derivatives or aldehydes.
Substitution: Formation of 6-substituted chroman derivatives.
Scientific Research Applications
6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and redox reactions, contributing to its antioxidant properties. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The chlorine atom at the 6th position may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxychroman-2-carboxylic acid: Known for its antioxidant properties and used in similar applications .
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Another chroman derivative with potential therapeutic applications .
Uniqueness
6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of the chlorine atom at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chroman derivatives and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C10H9ClO4 |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-6-5(10(13)14)1-2-15-9(6)4-8(7)12/h3-5,12H,1-2H2,(H,13,14) |
InChI Key |
ZBWHVZZJKGPNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1C(=O)O)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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